epieuphoscopin B

Cytotoxicity Natural Products Cancer Research

Epieuphoscopin B (CAS 126372-45-0, C33H42O9, MW 582.68) is a cytotoxic macrocyclic diterpene isolated from the stem latex of Euphorbia helioscopia L. It belongs to the jatrophane/lathyrane class of natural products and has been structurally characterized by comprehensive spectroscopic analyses including 13C‑NMR.

Molecular Formula C33H42O9
Molecular Weight 582.7 g/mol
Cat. No. B12366332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameepieuphoscopin B
Molecular FormulaC33H42O9
Molecular Weight582.7 g/mol
Structural Identifiers
SMILESCC1CC2(C(C1OC(=O)C3=CC=CC=C3)C=C(C(CC(=O)C(C=CC(C2OC(=O)C)C)(C)C)OC(=O)C)C)OC(=O)C
InChIInChI=1S/C33H42O9/c1-19-14-15-32(7,8)28(37)17-27(39-22(4)34)20(2)16-26-29(41-31(38)25-12-10-9-11-13-25)21(3)18-33(26,42-24(6)36)30(19)40-23(5)35/h9-16,19,21,26-27,29-30H,17-18H2,1-8H3/b15-14-,20-16+/t19-,21+,26-,27+,29-,30+,33+/m0/s1
InChIKeyJDXJTMWWGZXTGE-YNUMLEHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epieuphoscopin B: A Macrocyclic Diterpene with Distinct P‑Glycoprotein Modulatory and Safety Profile for Research Procurement


Epieuphoscopin B (CAS 126372-45-0, C33H42O9, MW 582.68) is a cytotoxic macrocyclic diterpene isolated from the stem latex of Euphorbia helioscopia L. [1]. It belongs to the jatrophane/lathyrane class of natural products and has been structurally characterized by comprehensive spectroscopic analyses including 13C‑NMR [2]. Unlike many co‑isolated analogues, epieuphoscopin B exhibits a distinctive biological profile characterized by potent and specific inhibition of P‑glycoprotein (ABCB1) with negligible activity against BCRP (ABCG2), while lacking direct cytotoxic or anti‑inflammatory effects in the same assays where close structural relatives display activity [3].

Epieuphoscopin B: Why Structural Analogues from Euphorbia helioscopia Are Not Interchangeable


Epieuphoscopin B is co‑isolated with multiple closely related diterpenoids (euphoscopin F, euphoscopin B, euphoscopin C, euphohelioscopin A) that share the same macrocyclic core and similar molecular weight [1]. However, subtle stereochemical variations among these jatrophane‑type compounds result in markedly different biological activities. Direct comparative assays reveal that while euphornin L and euphoscopin F exhibit significant HL‑60 cytotoxicity (IC50 2.7–9.0 µM), epieuphoscopin B shows no detectable cytotoxicity in the same model [2]. Conversely, epieuphoscopin B is a potent and specific P‑glycoprotein inhibitor—a property not shared by all analogues—and lacks the anti‑inflammatory activity of euphohelioscopin A [3]. Therefore, generic substitution among this class of diterpenes is scientifically unsound; procurement must be compound‑specific to ensure the desired pharmacological profile.

Epieuphoscopin B: Quantitative Differentiation Evidence vs. Closest Analogues


Cytotoxicity: Epieuphoscopin B Lacks Direct HL‑60 Cytotoxicity vs. Euphornin L and Euphoscopin F

In a direct head‑to‑head cytotoxicity assay using HL‑60 human promyelocytic leukemia cells, epieuphoscopin B did not show significant cytotoxic activity, whereas the co‑isolated analogues euphornin L and euphoscopin F exhibited IC50 values of 2.7 µM and 9.0 µM, respectively [1]. This demonstrates that epieuphoscopin B is devoid of the direct cancer cell killing activity displayed by its closest structural relatives.

Cytotoxicity Natural Products Cancer Research

P‑Glycoprotein Inhibition: Potent and Specific ABCB1 Modulation with No BCRP Activity

Epieuphoscopin B was identified as a potent inhibitor of P‑glycoprotein (ABCB1) while showing an absence of significant activity against BCRP (ABCG2), despite the high substrate overlapping of these transporters. This specificity places epieuphoscopin B in the third‑generation class of specific multidrug transporter modulators [1]. In contrast, other diterpenes from the same plant, such as euphohelioscopin A, have not been characterized for this specific transporter profile.

Multidrug Resistance P‑glycoprotein Transporter Modulation

Anti‑Inflammatory Activity: Absence of Cytokine Inhibition vs. Euphohelioscopin A

In an anti‑inflammatory assay using LPS‑stimulated RAW 264.7 macrophages, epieuphoscopin B did not exhibit inhibitory activity on the release of TNF‑α, IL‑6, or MCP‑1. In contrast, the co‑isolated analogue euphohelioscopin A displayed moderate inhibition with IC50 values of 23.7 µM (TNF‑α), 46.1 µM (IL‑6), and 33.7 µM (MCP‑1) [1]. This highlights the functional divergence within the same natural product extract.

Anti‑inflammatory Immunology Cytokine Release

Structural Confirmation: 13C‑NMR Data First Reported for Epieuphoscopin B Alongside Analogues

The 13C‑NMR data for epieuphoscopin B were reported for the first time in 2008, alongside those of euphoscopin F, euphoscopin B, and euphoscopin C, providing a definitive reference for identity confirmation [1]. This ensures that procurement from a reputable vendor can be verified against primary literature data, reducing the risk of misidentification in complex natural product mixtures.

Structural Elucidation NMR Spectroscopy Natural Product Chemistry

Epieuphoscopin B: Validated Research Applications Based on Differential Evidence


Selective P‑Glycoprotein Modulation in Multidrug Resistance (MDR) Studies

Epieuphoscopin B is the preferred compound for investigating ABCB1‑mediated MDR reversal in cancer cell lines. Its potent P‑gp inhibition without direct cytotoxicity (unlike euphornin L and euphoscopin F) allows for clean dissection of transporter‑mediated resistance mechanisms from direct cell killing [1]. Additionally, its lack of activity against BCRP (ABCG2) enables transporter‑specific studies, avoiding the confounding effects seen with broad‑spectrum modulators [2].

Natural Product‑Derived Tool Compound for Transporter Selectivity Profiling

Given its well‑characterized selectivity for ABCB1 over ABCG2, epieuphoscopin B serves as a valuable positive control or tool compound in transporter panels. Researchers can use it to benchmark new P‑gp inhibitors or to validate assay systems, relying on the published structural data (13C‑NMR) for identity confirmation [3].

Chemical Biology Studies Requiring a P‑gp Modulator Without Anti‑Inflammatory Interference

In co‑culture or in vivo inflammation models where P‑gp function is altered, epieuphoscopin B is the optimal choice. Unlike euphohelioscopin A, which suppresses multiple inflammatory cytokines (IC50 23.7–46.1 µM) [4], epieuphoscopin B is devoid of such activity, thereby eliminating a major confounding variable in experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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